molecular formula C7H14O3 B1469371 (6,6-Dimethyl-1,4-dioxan-2-yl)methanol CAS No. 1263375-44-5

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

Cat. No. B1469371
M. Wt: 146.18 g/mol
InChI Key: VDHPCUZQKVYRPU-UHFFFAOYSA-N
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Description

“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.18 .


Molecular Structure Analysis

The molecular structure of “(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” consists of a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the 6th carbon atom of the ring . The methanol group is attached to the 2nd carbon atom of the ring .


Physical And Chemical Properties Analysis

“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Anti-counterfeit Applications

Methods of Application: The silicon nanocrystals were first made lipophilic (De-SiNCs) by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene . These lipophilic silicon nanocrystals were then dispersed into reinforcing PDMS composites with vinyl-capped silicone resin to create a new SiNCs/PDMS coating (De-SiNCs/DV) .

Results or Outcomes: The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in the visible light range, outstanding fluorescence stabilities with an average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments, and UV irradiation . The De-SiNCs/DV coating also exhibits an excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .

properties

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)5-9-4-6(3-8)10-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPCUZQKVYRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

CAS RN

1263375-44-5
Record name (6,6-dimethyl-1,4-dioxan-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-methyl-1-(oxiran-2-ylmethoxy)propan-2-ol (620 mg, 4.24 mmol) and 10-CSA (300 mg, 1.29 mmol) were dissolved in DCM (30 mL) and stirred at ambient temperature for 24 hr. Saturated NaHCO3 solution was added and the two layers were separated. The aqueous phase was extracted four times with DCM. The organic layers were combined, dried over Na2SO4 and concentrated. The resulting residue was purified on a silica gel column (heptane:EtOAc 1:0 to 1:2) to give the desired product as a colorless oil (400 mg, 64%). Some starting material was recovered. 1H NMR (400 MHz, CDCl3) δ ppm 3.90-3.96 (1H, m), 3.76 (1H, dd, J=11.2, 2.8 Hz), 3.56 (1H, dd, J=11.6, 4.0 Hz), 3.46-3.50 (2H, m), 3.29 (1H, t, J=11.2 Hz), 3.24 (1H, dd, J=11.6, 1.2 Hz), 2.69 (1H, br s), 1.35 (3H, s), 1.13 (3H, s).
Name
2-methyl-1-(oxiran-2-ylmethoxy)propan-2-ol
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 2
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 3
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 4
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 5
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Reactant of Route 6
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol

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